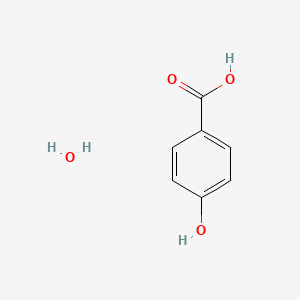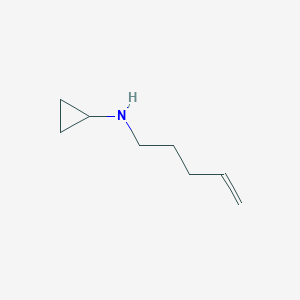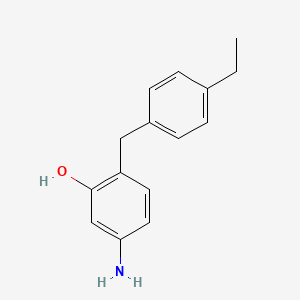
Parahydroxybenzoic acid monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Parahydroxybenzoic acid monohydrate, also known as 4-hydroxybenzoic acid monohydrate, is an aromatic organic compound with the chemical formula C₇H₆O₃·H₂O. It is a white crystalline solid that is soluble in water, ethanol, and other polar solvents. This compound is naturally found in some plants and fruits, such as berries, apples, and plums, and is also produced synthetically for various industrial and commercial applications .
準備方法
Synthetic Routes and Reaction Conditions
Carboxylation of Potassium Phenolate: This method involves the reaction of potassium phenolate with carbon dioxide under high pressure and temperature, followed by acidification to obtain 4-hydroxybenzoic acid.
Isomerization of Dipotassium Salicylate: This process involves the isomerization of dipotassium salicylate to produce 4-hydroxybenzoic acid.
Oxidation of Alkali-Metal Salt of p-Cresol: In this method, the alkali-metal salt of p-cresol is oxidized to form 4-hydroxybenzoic acid.
Industrial Production Methods
Fermentation Process: This method uses microorganisms with enhanced chorismate lyase activity to produce 4-hydroxybenzoic acid from chorismate, an intermediate of the shikimate pathway.
Kolbe-Schmitt Reaction: This reaction involves heating potassium phenoxide and carbon dioxide under pressure, followed by acidification to obtain 4-hydroxybenzoic acid.
化学反応の分析
Types of Reactions
Decarboxylation: 4-hydroxybenzoic acid decarboxylates at temperatures above 200°C, forming phenol and carbon dioxide.
Electrophilic Substitution: This compound undergoes electrophilic substitution reactions such as nitration, sulfonation, and halogenation, primarily at the ortho position relative to the hydroxyl group.
Common Reagents and Conditions
Sulfuric Acid: Used as a catalyst in esterification reactions.
Potassium Phenoxide and Carbon Dioxide: Used in the Kolbe-Schmitt reaction to produce 4-hydroxybenzoic acid.
Major Products Formed
Phenol: Formed during the decarboxylation of 4-hydroxybenzoic acid.
4-Hydroxybenzoate Esters: Formed during esterification reactions.
科学的研究の応用
4-hydroxybenzoic acid has a wide range of applications in various fields:
作用機序
4-hydroxybenzoic acid exerts its effects through various molecular targets and pathways:
Glycolysis Inhibition: It restrains the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism, inhibiting seed germination and root growth.
Ion Uptake and Photosynthesis Reduction: It reduces ion uptake, photosynthesis, and water transpiration, leading to protein and DNA damage in plant cells.
Conjugation to Glycine: In the liver, it is conjugated to glycine and excreted as hippuric acid.
類似化合物との比較
4-hydroxybenzoic acid is compared with other hydroxybenzoic acids:
Gallic Acid: Contains three hydroxyl groups on the benzene ring, making it a stronger antioxidant than 4-hydroxybenzoic acid.
Protocatechuic Acid: Has two hydroxyl groups on the benzene ring, providing different biological activities compared to 4-hydroxybenzoic acid.
Syringic Acid: Contains two methoxy groups and one hydroxyl group on the benzene ring, offering unique properties and applications.
4-hydroxybenzoic acid stands out due to its versatility as an intermediate for various bioproducts and its wide range of applications in different fields .
特性
CAS番号 |
26158-92-9 |
|---|---|
分子式 |
C7H8O4 |
分子量 |
156.14 g/mol |
IUPAC名 |
4-hydroxybenzoic acid;hydrate |
InChI |
InChI=1S/C7H6O3.H2O/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H,(H,9,10);1H2 |
InChIキー |
UQSQFARUACRWRJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)O.O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,3-Dihydro-2-oxo-1H-benzo[d]imidazol-5-yl)propanoic acid](/img/structure/B8587627.png)












